molecular formula C24H50S2 B1215152 Didodecyl disulfide CAS No. 2757-37-1

Didodecyl disulfide

Cat. No.: B1215152
CAS No.: 2757-37-1
M. Wt: 402.8 g/mol
InChI Key: GAYUSSOCODCSNF-UHFFFAOYSA-N
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Description

C24H50S2C_{24}H_{50}S_{2}C24​H50​S2​

. It is characterized by its long hydrocarbon chains and a central disulfide bond. This compound appears as a colorless to pale yellow liquid and is known for its distinctive sulfurous odor. It is primarily used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

Didodecyl disulfide finds applications in several scientific fields due to its versatile chemical properties:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of surfactants and other specialty chemicals.

    Biology: Studied for its potential role in biological systems, particularly in the context of redox biology and the modulation of thiol-disulfide exchange reactions.

    Medicine: Investigated for its potential therapeutic applications, including its use as a prodrug for delivering thiol-containing drugs.

    Industry: Employed as a lubricant additive, corrosion inhibitor, and in the formulation of rubber and plastics to enhance their properties.

Safety and Hazards

DDS is classified under GHS07 for safety. The hazard statements include H315-H319-H335. The precautionary statements include P261-P305+P351+P338 . It is recommended to use personal protective equipment during handling .

Biochemical Analysis

Biochemical Properties

Didodecyl disulfide plays a significant role in biochemical reactions, particularly in redox reactions involving thiols and disulfides. It interacts with enzymes such as glutathione reductase, which catalyzes the reduction of disulfides to thiols. This interaction is crucial for maintaining the redox balance within cells. This compound also interacts with proteins containing cysteine residues, forming disulfide bonds that stabilize protein structures .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the MAPK pathway. This compound also affects gene expression by modulating the activity of transcription factors like NF-κB. Additionally, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the pentose phosphate pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein involved. For example, this compound can inhibit the activity of thioredoxin reductase, an enzyme involved in maintaining the redox state of cells. This inhibition can result in increased oxidative stress and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to persistent oxidative stress and alterations in cellular function, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can induce mild oxidative stress and modulate cellular signaling pathways. At high doses, this compound can cause significant toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and glycolysis. It interacts with enzymes such as glucose-6-phosphate dehydrogenase, which plays a key role in the pentose phosphate pathway. This interaction can affect the levels of NADPH and other metabolites, influencing cellular redox balance and metabolic flux .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, this compound can localize to specific compartments, such as the endoplasmic reticulum, where it can exert its effects on protein folding and stability .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum, where it interacts with protein disulfide isomerases to facilitate the formation and rearrangement of disulfide bonds in nascent proteins. This localization is crucial for its role in maintaining protein structure and function. Additionally, this compound can be found in other subcellular compartments, such as the mitochondria, where it may influence mitochondrial function and redox balance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didodecyl disulfide can be synthesized through the oxidation of dodecyl mercaptan (dodecanethiol). The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base. The general reaction is as follows:

2RSH+Oxidizing AgentRSSR+By-products2 \text{RSH} + \text{Oxidizing Agent} \rightarrow \text{RSSR} + \text{By-products} 2RSH+Oxidizing Agent→RSSR+By-products

where RSH represents dodecyl mercaptan.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The process typically operates at moderate temperatures and pressures to ensure safety and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can be reduced back to dodecyl mercaptan using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The disulfide bond in this compound can be cleaved and substituted by nucleophiles, leading to the formation of various thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols; reactions often require catalysts or specific conditions to proceed efficiently.

Major Products:

    Oxidation: Dodecyl sulfoxide, dodecyl sulfone.

    Reduction: Dodecyl mercaptan.

    Substitution: Various thiol derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Didodecyl disulfide is part of a broader class of organosulfur compounds known as disulfides. Similar compounds include:

    Dibutyl disulfide (C8H18S2): Shorter hydrocarbon chains, used as a flavoring agent and in the synthesis of other chemicals.

    Dihexyl disulfide (C12H26S2): Intermediate chain length, used in similar applications as this compound but with different physical properties.

    Dioctyl disulfide (C16H34S2): Longer hydrocarbon chains, used as a plasticizer and in the formulation of lubricants.

Uniqueness of this compound: The uniqueness of this compound lies in its balance of hydrophobicity and reactivity. Its long hydrocarbon chains provide significant hydrophobic character, making it suitable for applications in non-polar environments, while the disulfide bond offers versatile reactivity for chemical modifications.

Properties

IUPAC Name

1-(dodecyldisulfanyl)dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYUSSOCODCSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSSCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181971
Record name Dilauryl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2757-37-1
Record name Dilauryl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauryl disulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DILAURYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5M2RO88M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 9 ml of DMSO (127 mmole), 12 ml of 1-dodecanethiol (50 mmole), 0.1 ml of 37 percent hydrochloric acid (1.2 mmole), and 10.8 mg of iodine (0.085 mmole as HI) was heated by a bath, while stirring magnetically, at about 60°C. After one and a fourth hours, the lower phase became amber colored. The mixture was cooled with stirring to produce fine crystals. These were filtered off and rinsed with DMSO. Recrystallization from acetone gave 9.02 g of didodecyl disulfide (90 percent of theory). Mp, 33°-5°C. (reported, 33°-4°C.).
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Quantity
10.8 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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